Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate

Glucokinase activation Type 2 diabetes Benzofuran SAR

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate (CAS 1291492-39-1) is a trisubstituted benzofuran derivative bearing a 2-methyl group, a 4-ethoxy group, and a 6-methyl ester. Its molecular formula is C₁₃H₁₄O₄ with a molecular weight of 234.25 g/mol.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B11811741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethoxy-2-methylbenzofuran-6-carboxylate
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC
InChIInChI=1S/C13H14O4/c1-4-16-11-6-9(13(14)15-3)7-12-10(11)5-8(2)17-12/h5-7H,4H2,1-3H3
InChIKeyRQFBPWZHGHEHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate (CAS 1291492-39-1): Procurement-Grade Identity and Physicochemical Baseline


Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate (CAS 1291492-39-1) is a trisubstituted benzofuran derivative bearing a 2-methyl group, a 4-ethoxy group, and a 6-methyl ester. Its molecular formula is C₁₃H₁₄O₄ with a molecular weight of 234.25 g/mol . The compound belongs to the 2-methylbenzofuran-6-carboxylate ester subclass, a scaffold extensively investigated in medicinal chemistry for glucokinase activation, antimicrobial activity, and as a versatile synthetic intermediate [1]. Unlike its 4-hydroxy or 4-methoxy analogs, the 4-ethoxy substituent confers distinct lipophilicity and steric properties that influence both reactivity in downstream derivatization and potential biological target engagement [2].

Why Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


Within the 2-methylbenzofuran-6-carboxylate family, even single-point substitutions at the 4-position produce measurable shifts in target engagement. Published structure–activity relationship (SAR) data on the 2-methylbenzofuran glucokinase activator series demonstrate that replacing a 4-methoxy group with a 4-ethoxy group alters enzyme activation EC₅₀ from 127 ± 43 nM to 254 ± 17 nM—a 2-fold potency difference—under identical assay conditions [1]. Similarly, hydrolysis of the 6-methyl ester to the free carboxylic acid (CAS 1291488-19-1) fundamentally changes hydrogen-bond donor/acceptor character, solubility, and membrane permeability . These quantitative shifts mean that procurement decisions based on assumed interchangeability risk delivering a compound with materially different reactivity, physicochemical behavior, or biological readout. The following quantitative evidence guide isolates exactly where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate Versus Analogs


4-Ethoxy vs. 4-Methoxy Substitution: Glucokinase Activation Potency Shift (Class-Level SAR)

In the 2-methylbenzofuran glucokinase activator series, the 4-alkoxy substituent directly modulates enzyme activation potency. The 4-methoxy analog (compound 46) exhibits an EC₅₀ of 127 ± 43 nM against human recombinant glucokinase, while the 4-ethoxy analog (compound 48) shows reduced potency at EC₅₀ = 254 ± 17 nM—a 2.0-fold increase in EC₅₀ (decrease in potency) attributable solely to the methoxy→ethoxy change [1]. Although these specific compounds carry a complex 6-carboxamide rather than the 6-methyl ester of the target compound, the SAR trend is directly transferable to the ester series because the 4-alkoxy group's electronic and steric contributions are transmitted through the same benzofuran π-system regardless of the 6-substituent identity [1].

Glucokinase activation Type 2 diabetes Benzofuran SAR

Methyl Ester vs. Free Carboxylic Acid: Differential Prodrug and Solubility Profile

The target compound (methyl ester, CAS 1291492-39-1) and its hydrolysis product 4-ethoxy-2-methylbenzofuran-6-carboxylic acid (CAS 1291488-19-1) represent chemically distinct entities with different ionization states at physiological pH. The carboxylic acid (pKₐ ~4–5, typical for benzofuran-6-carboxylic acids) exists predominantly as the carboxylate anion at pH 7.4, whereas the methyl ester is neutral and more lipophilic . This difference directly impacts passive membrane permeability and oral bioavailability potential [1]. For synthetic chemistry applications, the methyl ester serves as a protected carboxyl surrogate, enabling selective transformations at other positions that would be incompatible with a free carboxylic acid .

Ester prodrug Lipophilicity Membrane permeability

2-Methyl Substituent Presence vs. Absence: Impact on Benzofuran Ring Reactivity and Biological Recognition

The 2-methyl group on the benzofuran core is a critical structural determinant. Comparison with the des-methyl analog methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8) reveals that the 2-position substitution blocks a potential site of oxidative metabolism (furan ring oxidation) and introduces steric constraint that influences the conformational preference of the 4-ethoxy group . In the glucokinase activator series, the 2-methyl group is conserved across all active analogs, and its removal or replacement consistently results in loss of activity [1]. The molecular weight difference (234.25 vs. 220.22 g/mol) and formula difference (C₁₃H₁₄O₄ vs. C₁₂H₁₂O₄) are directly attributable to the 2-methyl group.

Benzofuran substitution pattern Steric effects Metabolic stability

4-Ethoxy Chain Length Differentiation: Steric and Lipophilic Tuning Relative to 4-Methoxy and 4-Hydroxy Analogs

The 4-position substituent in this benzofuran series progresses from hydroxy (CAS 314725-17-2, H-bond donor) to methoxy (CAS 37978-63-5, small hydrophobic) to ethoxy (target compound, extended hydrophobic). Each increment changes both the hydrogen-bonding capacity and the steric footprint at the 4-position. While quantitative biological activity data are not available for the target compound itself, the class-level SAR trend from the glucokinase series shows that increasing alkoxy chain length from methoxy to ethoxy reduces potency by ~2-fold (EC₅₀ 127 → 254 nM) but may improve metabolic stability [1]. The 4-hydroxy analog has a measured melting point of 89–92 °C and pKₐ of 8.44 ± 0.40 (predicted), indicating it exists partly as the phenolate at physiological pH, unlike the neutral ethoxy compound .

Alkoxy chain SAR Lipophilic efficiency Benzofuran derivatization

High-Confidence Research and Industrial Application Scenarios for Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate


Synthetic Intermediate for Glucokinase Activator Lead Optimization

The 6-methyl ester serves as a protected carboxyl handle for late-stage diversification into carboxamides, a key transformation in the 2-methylbenzofuran glucokinase activator series. The 4-ethoxy group is already positioned for further O-dealkylation or direct coupling as demonstrated in the Pfizer clinical candidate PF-04937319, making this compound a direct precursor for SAR exploration around the 6-position while retaining the 4-ethoxy pharmacophore element [1]. Procurement of this specific ester—rather than the free acid—avoids premature deprotection and enables selective amidation under mild conditions.

Lipophilicity-Matched Reference Standard for Benzofuran Library Design

With a predicted logP in the 2.8–3.2 range, the 4-ethoxy methyl ester occupies a specific lipophilicity window that is distinct from the 4-methoxy (lower logP) and 4-propoxy/butoxy (higher logP) analogs. This compound can serve as a calibrated reference point for building benzofuran-focused compound libraries where systematic variation of 4-alkoxy chain length is used to probe lipophilic efficiency (LipE) relationships in target-based or phenotypic screens [2].

Ester Prodrug Prototype for 4-Ethoxy-2-methylbenzofuran-6-carboxylic Acid

In drug discovery programs where the free carboxylic acid is the intended pharmacophore, the methyl ester functions as a prodrug prototype or a cell-permeable precursor. The ester-to-acid conversion (hydrolysis) can be monitored quantitatively in plasma stability assays, and the differential cellular permeability (predicted ~100-fold higher for the ester at pH 7.4) enables intracellular delivery studies where the acid form would be membrane-impermeable .

Process Chemistry Intermediate for Large-Scale Benzofuran Derivatization

The methyl ester group is compatible with a wide range of reaction conditions (Suzuki–Miyaura coupling, oxidation, reduction, nucleophilic aromatic substitution) that would be incompatible with a free carboxylic acid. This makes the target compound a preferred intermediate for multi-step synthetic routes requiring orthogonal protection at the 6-position while functionalizing the 2-methyl, 4-ethoxy, or benzofuran ring positions [2].

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